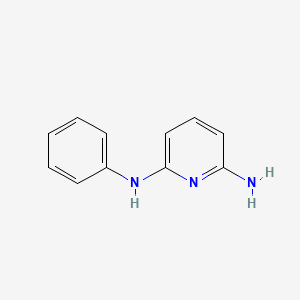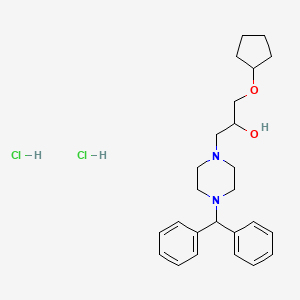![molecular formula C17H14Cl2N2OS B2602081 10-chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 893789-18-9](/img/structure/B2602081.png)
10-chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxadiazocines, which are heterocyclic compounds containing nitrogen, oxygen, and sulfur atoms within their ring structures. The presence of chlorine atoms and a thione group adds to its chemical reactivity and potential utility in synthetic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione typically involves multi-step organic reactions
Formation of the Oxadiazocine Ring: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a carbonyl compound under acidic or basic conditions.
Thione Formation: The thione group is typically introduced by reacting the oxadiazocine intermediate with a sulfurizing agent such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
10-chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced back to a thiol under appropriate conditions.
Cycloaddition Reactions: The oxadiazocine ring can participate in cycloaddition reactions, forming larger ring systems or fused heterocycles.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism by which 10-chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the thione group suggests potential interactions with thiol-containing enzymes, possibly inhibiting their function by forming covalent bonds.
類似化合物との比較
Compared to other oxadiazocines, 10-chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is unique due to its specific substitution pattern and the presence of both chlorine and thione groups. Similar compounds include:
10-chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine: Lacks the thione group, which may result in different reactivity and biological activity.
3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione: Lacks the chlorine atom at the 10-position, potentially altering its chemical properties and applications.
These comparisons highlight the importance of specific functional groups in determining the properties and applications of heterocyclic compounds.
特性
IUPAC Name |
6-chloro-10-(3-chlorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS/c1-17-9-14(12-6-3-7-13(19)15(12)22-17)20-16(23)21(17)11-5-2-4-10(18)8-11/h2-8,14H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRGRFAHNXSYSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)Cl)NC(=S)N2C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2601998.png)

![1-[4-(2,6-Difluorobenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2602002.png)
![2-phenyl-7-(4-propylpiperazine-1-carbonyl)-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2602004.png)
![2-chloro-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2602005.png)
![{2-Azabicyclo[2.1.1]hexan-1-yl}(phenyl)methanol hydrochloride](/img/structure/B2602006.png)
![N-tert-butyl-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide](/img/structure/B2602007.png)




![2-(2-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2602019.png)
![2-methoxy-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2602020.png)
![(1S,5S)-3-Azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2602021.png)
